molecular formula C8H10ClNO4S B1454549 2-Chloro-4,5-dimethoxybenzene-1-sulfonamide CAS No. 1342859-02-2

2-Chloro-4,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B1454549
CAS No.: 1342859-02-2
M. Wt: 251.69 g/mol
InChI Key: FSVGYXPWGXCOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,5-dimethoxybenzene-1-sulfonamide is an organic compound with the molecular formula C8H10ClNO4S It is characterized by the presence of a chloro group, two methoxy groups, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-dimethoxybenzene-1-sulfonamide typically involves the chlorination of 4,5-dimethoxybenzene followed by sulfonamidation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, and the subsequent introduction of the sulfonamide group using sulfonamide derivatives under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and sulfonamidation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-dimethoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4,5-dimethoxybenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,4-dimethoxybenzene
  • 1,4-Dichloro-2,5-dimethoxybenzene
  • 2,5-Dimethoxychlorobenzene

Uniqueness

2-Chloro-4,5-dimethoxybenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-4,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVGYXPWGXCOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Chloro-4,5-dimethoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-4,5-dimethoxybenzene-1-sulfonamide
Reactant of Route 3
2-Chloro-4,5-dimethoxybenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-4,5-dimethoxybenzene-1-sulfonamide
Reactant of Route 5
2-Chloro-4,5-dimethoxybenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-4,5-dimethoxybenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.